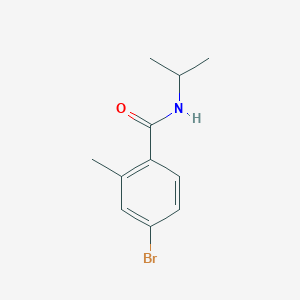

4-Bromo-2-methyl-N-(propan-2-yl)benzamide

Vue d'ensemble

Description

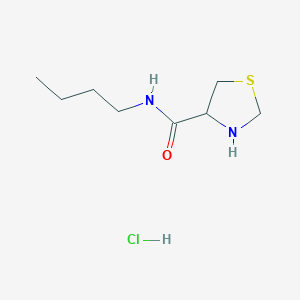

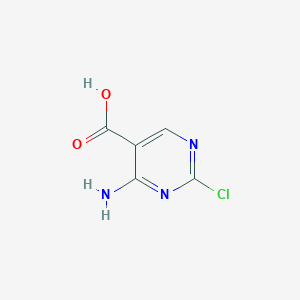

4-Bromo-2-methyl-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C11H14BrNO . It has a molecular weight of 256.14 g/mol.

Synthesis Analysis

The synthesis of benzamide derivatives, such as 4-Bromo-2-methyl-N-(propan-2-yl)benzamide, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-N-(propan-2-yl)benzamide consists of a benzamide core with a bromine atom at the 4th position, a methyl group at the 2nd position, and a propan-2-yl group attached to the nitrogen atom .Applications De Recherche Scientifique

Synthesis and Characterization in Coordination Chemistry

- A study by Binzet et al. (2009) describes the synthesis and characterization of Ni(II) and Cu(II) complexes using 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives. This research contributes to understanding the properties of these metal complexes in coordination chemistry.

Role in Synthesizing Antagonists

- Ikemoto et al. (2005) developed a method for synthesizing a CCR5 antagonist, indicating the use of 4-Bromo derivatives in synthesizing potential therapeutic agents.

Application in CCR5 Antagonist Synthesis

- Cheng De-ju (2015) and (2014) conducted studies on the synthesis of N-Piperidine benzamides CCR5 antagonists and N-allyl-4-piperidyl Benzamide derivatives, respectively, utilizing 4-Bromo compounds as intermediates, showcasing their role in developing non-peptide CCR5 antagonists (De-ju, 2015; De-ju, 2014).

Electromagnetic and Magnetic Properties

- Research by Amudha et al. (1999) explores new copper(II) complexes derived from unsymmetrical binucleating ligands, including 4-Bromo derivatives, studying their spectral, electrochemical, and magnetic behaviors.

Role in Drug Development

- Xu et al. (2006) describe N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as heparanase inhibitors, indicating the potential of 4-Bromo compounds in drug development (Xu et al., 2006).

Structural Characterization

- Studies by Bi (2014) and Nycz et al. (2011) involve the synthesis and structural characterization of compounds related to 4-Bromo derivatives, contributing to our understanding of their chemical properties.

Antimicrobial Activity

- Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their antimicrobial activity, demonstrating the potential use of 4-Bromo compounds in antimicrobial applications.

Synthesis of Anticonvulsant Agents

- Mussoi et al. (1996) synthesized a series of benzamides with anticonvulsant activity, where 4-Bromo compounds played a role in the synthesis process.

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propriétés

IUPAC Name |

4-bromo-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-5-4-9(12)6-8(10)3/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNGJMVBTXYAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-N-(propan-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)

![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)

![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B1439967.png)

![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)